molecular formula C13H13N3S2 B1292901 5-(1-benzothien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol CAS No. 861433-23-0

5-(1-benzothien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1292901
CAS No.: 861433-23-0
M. Wt: 275.4 g/mol
InChI Key: JIFWDSDGZQBKEZ-UHFFFAOYSA-N
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Description

5-(1-Benzothien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a benzothiophene group at position 5, an isopropyl group at position 4, and a thiol moiety at position 2. This structure combines aromatic, sulfur-containing, and alkyl substituents, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

3-(1-benzothiophen-3-yl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3S2/c1-8(2)16-12(14-15-13(16)17)10-7-18-11-6-4-3-5-9(10)11/h3-8H,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFWDSDGZQBKEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NNC1=S)C2=CSC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization from 1-benzothiophene-3-carboxylic Acid

One of the most common methods involves the following steps:

  • Step 1 : Reacting 1-benzothiophene-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide.

  • Step 2 : The hydrazide is then treated with isopropyl isothiocyanate to yield the target compound.

This method is effective due to the straightforward nature of the reactions involved and the availability of starting materials.

Alternative Synthetic Routes

Other synthetic approaches include:

  • Hydrazine Derivatives : Utilizing hydrazine derivatives in combination with thioketones or isothiocyanates can also lead to the formation of triazole-thiol compounds. For instance, a reaction involving thiocarbohydrazide can produce intermediates that undergo cyclization to yield similar triazole derivatives.

  • Reagents and Conditions : The reactions typically require controlled conditions such as temperature and pH adjustments to optimize yields. Common reagents include hydrazine hydrate, isopropyl isothiocyanate, and various solvents like ethanol or acetic acid for facilitating reactions.

Types of Reactions

The compound can undergo several types of reactions post-synthesis:

  • Oxidation : The thiol group can be oxidized to form disulfides or sulfonic acids.

  • Reduction : Reduction reactions can modify the triazole ring or benzothiophene moiety.

Chemical Reactions Analysis

Types of Reactions

5-(1-benzothien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole ring or the benzothiophene moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzothiophene ring or the triazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, or nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the benzothiophene or triazole rings.

Scientific Research Applications

Agricultural Applications

Fungicidal Activity
This compound has been studied for its fungicidal properties. It acts as a systemic fungicide against various fungal pathogens affecting crops. Research indicates that it inhibits the growth of fungi by disrupting their cellular processes.

Case Study: Efficacy Against Fungal Pathogens
A study conducted on the efficacy of this compound against Fusarium and Botrytis species showed promising results. The compound demonstrated a significant reduction in fungal growth at concentrations as low as 50 ppm, indicating its potential as a viable agricultural fungicide .

Table 1: Efficacy of this compound Against Fungal Pathogens

PathogenConcentration (ppm)Inhibition (%)
Fusarium spp.5075
Botrytis spp.10085
Alternaria spp.20090

Pharmaceutical Applications

Antimicrobial Properties
The compound exhibits antimicrobial activity against various bacteria and fungi. Its mechanism involves the inhibition of key enzymes involved in microbial metabolism.

Case Study: Antimicrobial Testing
In vitro studies have shown that the compound effectively inhibits the growth of Staphylococcus aureus and Escherichia coli. At a concentration of 100 µg/mL, it resulted in a significant reduction in bacterial colonies compared to control groups .

Table 2: Antimicrobial Activity of this compound

MicroorganismConcentration (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus10015
Escherichia coli10012
Candida albicans20010

Potential in Drug Development

The unique structure of this compound makes it a candidate for drug development, particularly in creating new antifungal and antibacterial agents. Ongoing research is focused on optimizing its pharmacological properties to enhance efficacy and reduce toxicity.

Mechanism of Action

The mechanism of action of 5-(1-benzothien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with cellular pathways critical for the survival of pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Substituents (Position 5) Molecular Formula Molecular Weight XLogP3 Key Properties/Bioactivity Reference
Target Compound 1-Benzothien-3-yl C₁₃H₁₄N₃S₂ 292.40 ~3.1* Discontinued; structural studies
5-(5-Bromo-2-furyl)-4-isopropyl analogue 5-Bromo-2-furyl C₉H₁₀BrN₃OS 288.17 2.9 Moderate lipophilicity
5-(2-Furyl)-4-phenyl analogue 2-Furyl C₁₁H₁₀N₃OS 248.28 2.5 Irritant (GHS)
5-(3-Indolylpropyl)-4-phenyl analogue 3-Indolylpropyl C₂₀H₂₁N₅S 371.48 3.8 Kinase/COX-2 inhibition (in silico)

*Estimated via analogy to bromofuran derivative.

Biological Activity

5-(1-benzothien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole class, recognized for its diverse biological activities. This article explores the biological properties of this compound, focusing on its anticancer, antimicrobial, and antioxidant activities, along with relevant case studies and research findings.

  • Chemical Formula : C₁₃H₁₃N₃S₂
  • CAS Number : 847503-22-4
  • Molecular Weight : 265.38 g/mol
  • Structure : The compound features a triazole ring substituted with a benzothienyl group and an isopropyl group.

Anticancer Activity

Research indicates that derivatives of triazole compounds, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Testing : A study conducted using the MTT assay demonstrated that this compound showed selective cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cell lines. The EC50 values were notably lower compared to normal fibroblast cells, indicating a promising selectivity towards cancer cells .
Cell LineEC50 (µM)
IGR39 (Melanoma)22.3 ± 2.5
MDA-MB-231 (Breast)9.7 ± 1.6
Panc-1 (Pancreatic)26.2 ± 1.0
Fibroblasts61.4 ± 2.8

These results suggest that modifications at the C5 position of the triazole ring can enhance anticancer activity and selectivity .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have been extensively studied. Compounds similar to this compound have shown effectiveness against various pathogens:

  • Antimicrobial Screening : In vitro studies have reported moderate to significant activity against bacteria and fungi. The incorporation of sulfur in the triazole structure has been linked to enhanced antimicrobial efficacy .
MicroorganismActivity Level
Staphylococcus aureusModerate
Escherichia coliSignificant
Candida albicansModerate

Antioxidant Activity

The antioxidant potential of this compound has also been investigated:

  • DPPH Radical Scavenging Assay : Compounds with a triazole-thiol moiety exhibited strong radical scavenging activity, indicating their potential as antioxidants . This property is crucial for mitigating oxidative stress-related diseases.

Case Studies

  • Study on Triazole Derivatives : A comprehensive study synthesized various derivatives of triazole-thiol compounds and evaluated their biological activities. The findings highlighted that compounds with specific substitutions at the C5 position demonstrated enhanced anticancer and antimicrobial activities compared to their parent compounds .
  • Hybrid Compounds : Research on hybrid compounds combining triazole with other active moieties showed promising results in inhibiting cancer cell proliferation and migration, suggesting that structural diversity in triazoles can lead to novel therapeutic agents .

Q & A

Basic: What synthetic routes are commonly employed to prepare 5-(1-benzothien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol?

Answer:
The compound is typically synthesized via cyclocondensation or alkylation of precursor hydrazinecarbothioamides. For example:

  • Hydrazinecarbothioamide cyclization : Reacting 2-isonicotinoyl-N-phenylhydrazinecarbothioamide under basic conditions forms the triazole-thiol core, followed by substitution with benzothiophene and isopropyl groups .
  • Mannich reactions : Secondary amines and formaldehyde can introduce substituents via aminomethylation of intermediate triazole-thiols .
  • Alkylation : Alkyl halides (e.g., 1-iodobutane) react with triazole-thiol precursors in the presence of anhydrous potassium carbonate in dry DMF .

Advanced: How can computational methods enhance the optimization of synthesis pathways for this compound?

Answer:
Quantum chemical calculations and reaction path search algorithms (e.g., via ICReDD’s framework) can predict energetically favorable pathways and intermediates. For example:

  • Reaction path search : Identifies transition states and intermediates to minimize trial-and-error experimentation .
  • Data-driven optimization : Machine learning models trained on experimental parameters (solvent, temperature, catalysts) can narrow optimal conditions .
  • Pharmacological prediction : Tools like PASS Online predict bioactivity, guiding substituent selection for targeted derivatives .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:
Key methods include:

  • 1H NMR : Confirms substitution patterns and purity by analyzing aromatic protons (δ 7.2–8.5 ppm) and isopropyl methyl groups (δ 1.2–1.5 ppm) .
  • Elemental analysis : Validates molecular formula (e.g., C, H, N, S content) within ±0.4% error .
  • Chromatography (HPLC/TLC) : Monitors reaction progress and isolates intermediates .
  • Mass spectrometry (EI/ESI) : Determines molecular weight (e.g., m/z 308.44 for C12H12N4S3 derivatives) .

Advanced: How can researchers resolve contradictions in pharmacological activity data across studies?

Answer:
Contradictions may arise from assay variability or substituent effects. Strategies include:

  • Cross-validation : Replicate assays in multiple cell lines (e.g., cancer vs. normal cells) to confirm target specificity .
  • SAR analysis : Systematically modify substituents (e.g., fluorophenyl vs. methoxyphenyl) and correlate with activity trends .
  • Docking studies : Use molecular modeling to verify binding interactions with targets (e.g., enzyme active sites) .

Basic: What storage conditions ensure the compound’s stability?

Answer:

  • Short-term : Store at -4°C for 1–2 weeks to prevent thiol oxidation .
  • Long-term : Use airtight containers at -20°C for 1–2 years; avoid light and moisture to preserve structural integrity .

Advanced: How to design experiments for studying structure-activity relationships (SAR) of derivatives?

Answer:

  • Stepwise substitution : Synthesize derivatives with systematic substituent variations (e.g., halogens, alkyl chains) at positions 4 and 5 .
  • Biological screening : Test derivatives against a panel of enzymes (e.g., COX-2, kinases) using enzyme inhibition assays .
  • Thermodynamic profiling : Measure binding affinities (e.g., via ITC or SPR) to quantify substituent effects on target interactions .

Basic: What alkylation or Mannich reaction conditions are effective for modifying this compound?

Answer:

  • Alkylation : Use 1-iodopropane or 1-(1,3-benzodioxol-5-yl)-2-bromo-1-ethanone in dry DMF with K2CO3 (1.5 eq.) at RT for 12–24 hours .
  • Mannich reactions : React with formaldehyde (1 eq.) and secondary amines (e.g., piperidine) in ethanol under reflux (80°C, 6 hours) .

Advanced: What strategies elucidate reaction mechanisms for triazole-thiol derivatives?

Answer:

  • Isotopic labeling : Use deuterated solvents (e.g., D2O) to track proton transfer steps in cyclocondensation .
  • Kinetic studies : Monitor reaction rates via UV-Vis spectroscopy to identify rate-determining steps .
  • Computational modeling : Apply density functional theory (DFT) to map potential energy surfaces and transition states .

Basic: How to validate the purity of synthesized batches?

Answer:

  • Melting point analysis : Compare observed mp (e.g., 180–185°C) with literature values .
  • HPLC purity : Achieve ≥95% peak area for the target compound using a C18 column and acetonitrile/water gradient .

Advanced: How can machine learning improve reaction yield predictions?

Answer:

  • Dataset curation : Aggregate historical data on solvent polarity, catalyst loading, and temperature .
  • Model training : Use neural networks (e.g., Random Forest) to correlate parameters with yields, validated via k-fold cross-testing .
  • Feedback loops : Refine models using new experimental results to enhance predictive accuracy .

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